molecular formula C10H12BrN3 B12893290 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole

Katalognummer: B12893290
Molekulargewicht: 254.13 g/mol
InChI-Schlüssel: RVKJEHHKWQNCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a tert-butyl group at the 1-position of the benzo[d][1,2,3]triazole ring. The unique structure of this compound imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to be effective for the synthesis of substituted triazoles .

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the tert-butyl group, which confer specific chemical and physical properties. These substituents can influence the compound’s reactivity, binding affinity, and biological activities, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H12BrN3

Molekulargewicht

254.13 g/mol

IUPAC-Name

5-bromo-1-tert-butylbenzotriazole

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)14-9-5-4-7(11)6-8(9)12-13-14/h4-6H,1-3H3

InChI-Schlüssel

RVKJEHHKWQNCSN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C2=C(C=C(C=C2)Br)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.